Capromorelin tartrate
Overview
Description
Capromorelin tartrate is a potent ghrelin receptor agonist and growth hormone secretagogue . It has been used in human clinical trials as a treatment for frailty in elderly adults . It also increases gastric motility and has been studied recently in patients with spinal cord injuries .
Synthesis Analysis
A practical synthesis of capromorelin involves a key step of crystallization-induced dynamic resolution of (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one .Molecular Structure Analysis
The molecular formula of Capromorelin tartrate is C32H41N5O10 . The molecular weight is 655.7 g/mol . The IUPAC name is N - [(2 R)-1-[(3 aR)-3 a -benzyl-2-methyl-3-oxo-6,7-dihydro-4 H -pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .Chemical Reactions Analysis
Capromorelin tartrate is a potent ghrelin receptor agonist/growth hormone secretagogue . In rat pituitary cells, Capromorlelin induces growth hormone (GH) secretion .Physical And Chemical Properties Analysis
The molecular formula of Capromorelin tartrate is C32H41N5O10 . The molecular weight is 655.7 g/mol .Scientific Research Applications
1. Constipation Relief in Spinal Cord Injury
Capromorelin tartrate has been studied for its effectiveness in relieving constipation in spinal cord-injured patients. It works by stimulating ghrelin receptors within the lumbosacral defecation centers, triggering defecation. This was demonstrated in a study where capromorelin caused robust propulsive activity in the colorectum of both naive and spinal cord-injured rats (Ferens et al., 2011).
2. Growth Hormone Secretagogue Synthesis
Capromorelin tartrate's synthesis involving crystallization-induced dynamic resolution shows its potential as a growth hormone secretagogue. This process has been crucial in preparing bulk quantities of capromorelin for preclinical toxicology studies (Rose et al., 2017).
3. Pharmacokinetics in Spinal Cord Injury
The pharmacokinetics of capromorelin in spinal cord-injured volunteers compared to able-bodied individuals was studied, showing no significant adverse events and similar pharmacokinetic behavior between groups. This highlights its potential for treating constipation following spinal cord injury (Ellis et al., 2014).
4. Appetite Stimulation in Dogs
Capromorelin, as a ghrelin receptor agonist, has been effective in stimulating appetite in dogs, representing a novel mechanism of action for this clinical use. This is significant in veterinary medicine for treating conditions like anorexia in dogs (Zollers et al., 2016).
5. Effects on Body Composition and Physical Function in Older Adults
In older adults with mild functional limitations, capromorelin showed promising results in improving body composition and physical function. It caused a sustained dose-related rise in IGF-I concentrations, increased body weight and lean body mass, and improved physical performance measures (White et al., 2009).
6. Gastric Motor Effects in Mice
The gastroprokinetic effects of capromorelin were studied in mice, revealing that it accelerates gastric emptying of solids through activation of GHS receptors. This suggests its potential application in treating gastrointestinal disorders (Kitazawa et al., 2005).
Future Directions
The safety and effectiveness of capromorelin have been reviewed, along with a discussion of the potential clinical applications for ghrelin receptor agonists in both human and veterinary medicine . It has potential to treat constipation following spinal cord injury . One of these compounds, capromorelin, has been FDA-approved for the stimulation of appetite in dogs .
properties
IUPAC Name |
N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRJCMGMFLOET-MYPSAZMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Capromorelin tartrate | |
CAS RN |
193273-69-7 | |
Record name | Capromorelin tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAPROMORELIN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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